(2E,2'E)-N,N'-(hexane-1,6-diyl)bis(3-(p-tolyl)acrylamide)
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Overview
Description
(2E,2’E)-N,N’-(hexane-1,6-diyl)bis(3-(p-tolyl)acrylamide) is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their applications in various fields such as polymer chemistry, pharmaceuticals, and materials science. This compound features a hexane-1,6-diyl linker and two p-tolyl groups attached to acrylamide moieties, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-N,N’-(hexane-1,6-diyl)bis(3-(p-tolyl)acrylamide) typically involves the following steps:
Starting Materials: The synthesis begins with hexane-1,6-diamine and p-tolylacrylic acid.
Amidation Reaction: The hexane-1,6-diamine reacts with p-tolylacrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acrylamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2E,2’E)-N,N’-(hexane-1,6-diyl)bis(3-(p-tolyl)acrylamide) may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions may target the acrylamide moieties, converting them into amines.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic aromatic substitution can occur.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of p-toluic acid derivatives.
Reduction: Formation of hexane-1,6-diyl bis(3-(p-tolyl)amine).
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polymers with specific properties.
Materials Science: Incorporated into materials to enhance mechanical strength or thermal stability.
Biology and Medicine
Biological Studies: Used as a probe or ligand in biochemical assays.
Industry
Coatings and Adhesives: Utilized in the formulation of coatings and adhesives with improved performance characteristics.
Electronics: Employed in the production of electronic materials with specific conductive or insulative properties.
Mechanism of Action
The mechanism of action of (2E,2’E)-N,N’-(hexane-1,6-diyl)bis(3-(p-tolyl)acrylamide) depends on its application. In polymer chemistry, it acts as a cross-linking agent, forming covalent bonds between polymer chains. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N,N’-Methylenebisacrylamide: A commonly used cross-linking agent in polymer chemistry.
N,N’-Ethylenebisacrylamide: Another cross-linking agent with a shorter linker compared to hexane-1,6-diyl.
N,N’-Hexamethylenebisacrylamide: Similar linker length but different substituents on the acrylamide moieties.
Uniqueness
(2E,2’E)-N,N’-(hexane-1,6-diyl)bis(3-(p-tolyl)acrylamide) is unique due to the presence of p-tolyl groups, which can influence its reactivity and interactions in various applications. The hexane-1,6-diyl linker provides flexibility and distance between the acrylamide moieties, potentially affecting the compound’s properties in polymer networks and other systems.
Properties
Molecular Formula |
C26H32N2O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-N-[6-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]hexyl]prop-2-enamide |
InChI |
InChI=1S/C26H32N2O2/c1-21-7-11-23(12-8-21)15-17-25(29)27-19-5-3-4-6-20-28-26(30)18-16-24-13-9-22(2)10-14-24/h7-18H,3-6,19-20H2,1-2H3,(H,27,29)(H,28,30)/b17-15+,18-16+ |
InChI Key |
KZTDMQYWPNRVTJ-YTEMWHBBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCCCCCNC(=O)/C=C/C2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCCCCCNC(=O)C=CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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